molecular formula C10H12BrNO3 B12123958 Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate

Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate

Cat. No.: B12123958
M. Wt: 274.11 g/mol
InChI Key: TUCGNMZGUJFGHS-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate (CAS 1214173-87-1) is a brominated and methoxylated phenylglycine derivative supplied as a high-purity building block for research and development. This compound is characterized by its molecular formula of C10H12BrNO3 and a molecular weight of 274.11 . It is designed for use in organic synthesis and medicinal chemistry, where its structure offers multiple sites for chemical modification. The bromine atom serves as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the introduction of diverse aryl, heteroaryl, or alkynyl groups to explore structure-activity relationships . Concurrently, the ester and amino functional groups can be further manipulated, allowing researchers to create amides, peptides, or reduce the ester to an alcohol, facilitating the development of compound libraries for drug discovery programs. Compounds with similar scaffolds have demonstrated significant biological activities in research settings, including potent antiproliferative effects against a panel of cancer cell lines, with activity linked to the inhibition of tubulin polymerization and disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis . The presence of both hydrogen bond donor and acceptor sites in the molecule suggests potential for interaction with enzymatic active sites, which may be exploited in the design of enzyme inhibitors. This product is intended for research applications only and is not intended for diagnostic or therapeutic use. It requires storage in a dark place under an inert atmosphere at -20°C to maintain stability .

Properties

IUPAC Name

methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-14-8-4-3-6(11)5-7(8)9(12)10(13)15-2/h3-5,9H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCGNMZGUJFGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination via Catalytic Hydrogenation

Conversion of nitro or azido intermediates to amino groups is typically achieved through catalytic hydrogenation. The European patent EP1138666B1 details a method where 4-(p-methoxyphenyl)-2-azido-butane is reduced under H₂ (55 psi) using Pd/C, yielding 4-(p-methoxyphenyl)-2-amino-butane with 97% efficiency . Adapting this to the target compound, 5-nitro-2-methoxyphenylacetate can be hydrogenated at 30°C in 1,4-dioxane, followed by filtration and solvent evaporation to isolate the amine .

Critical parameters :

  • Catalyst loading : 10% Pd/C (0.1 mol%) balances cost and activity .

  • Pressure : Moderate H₂ pressure (0.4 MPa) ensures complete reduction without over-hydrogenation .

Esterification and Decarboxylation Techniques

Esterification of carboxylic acid intermediates with methanol under acidic conditions is a standard approach. For example, diethyl malonate reacts with sodium methoxide to form methyl esters, followed by decarboxylation using 6N HCl at reflux . This method avoids racemization, preserving the stereochemical integrity of the amino group.

Optimization insights :

  • Acid choice : Hydrochloric acid (HCl) outperforms sulfuric acid (H₂SO₄) in minimizing side reactions .

  • Reaction time : Extended reflux (4–6 hours) ensures complete decarboxylation .

Integrated Synthetic Routes

Combining these steps, a representative synthesis involves:

  • Condensation : Diethyl malonate and 5-nitro-2-chloropyridine in toluene at 110°C .

  • Decarboxylation : HCl-mediated cleavage to yield 5-nitro-2-methoxyphenylacetate .

  • Hydrogenation : Pd/C-catalyzed reduction to the amine .

  • Bromination : Diazotization with NaNO₂ and HBr at -5°C .

Yield comparison :

StepYield (%)Conditions
Condensation93–94110°C, 1.5 h
Decarboxylation946N HCl, reflux
Hydrogenation9730°C, 0.4 MPa H₂
Bromination92NaNO₂, HBr, -5°C

Challenges and Innovations

  • By-product formation : Over-reduction of the pyridine ring during hydrogenation can generate undesired tetrahydropyridines. Temperature control (15–40°C) mitigates this .

  • Solvent recovery : Underpressure distillation reclaims >95% of toluene and 1,4-dioxane, reducing costs .

  • Green chemistry : Recent advances explore ionic liquids as recyclable solvents for bromination, though industrial adoption remains limited.

Catalytic and Mechanistic Insights

Pd/C’s efficacy stems from its high surface area and ability to adsorb H₂, facilitating electron transfer to nitro groups. FTIR and NMR data (e.g., δ 2.74 ppm for methyl groups ) confirm structural fidelity post-synthesis.

Industrial Scalability

The described methods are scalable, with batch sizes up to 0.2 mol demonstrated . Key considerations include:

  • Catalyst recycling : Pd/C can be reused 3–4 times with <5% activity loss .

  • Process intensification : Continuous-flow reactors may enhance bromination efficiency.

Mechanism of Action

The mechanism by which Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups play crucial roles in binding to active sites, while the amino group can form hydrogen bonds, enhancing the compound’s affinity and specificity. These interactions can modulate biochemical pathways, leading to the desired therapeutic or catalytic effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight Key Differences vs. Target Compound
Methyl 2-amino-2-(4-methoxyphenyl)acetate 4-OCH₃ C₁₁H₁₅NO₃ 209.24 Methoxy at position 4 instead of 5-Br/2-OCH₃
2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid 5-Cl, 2-OCH₃ C₉H₁₀ClNO₃ 215.64 Chlorine replaces bromine; carboxylic acid
Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate 2-Br, 4-F C₉H₉BrFNO₂ 262.08 Fluoro substituent; stereospecific (S-config)
Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate 2-Br, 5-OCH₃, N-methyl C₁₁H₁₄BrNO₃ 288.14 Methylated amino group; altered basicity
2-(4-Bromo-2-methoxyphenyl)acetic acid 4-Br, 2-OCH₃ C₉H₉BrO₃ 245.07 Carboxylic acid instead of ester

Substituent Impact :

  • Bromine vs. Chlorine: Bromine’s larger atomic radius and higher lipophilicity enhance membrane permeability compared to chlorine, as seen in 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid .

Stereochemical Considerations

The target compound’s chirality is critical for biological activity. highlights enantiomers like Methyl (S)-2-amino-2-((R)-3-bromo-4,5-dihydroisoxazol-5-yl)acetate (2b) and its mirror image (2c), which exhibit distinct optical rotations ([α]D²⁰ = +184.3° vs. undetermined for the target). Stereochemistry influences binding to chiral targets (e.g., enzymes), as seen in (R)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride, a precursor for antibiotics . The absence of stereochemical data for the target compound in the evidence limits direct comparisons but underscores the importance of configuration in activity .

Functional Group Modifications

  • Ester vs. Carboxylic Acid : The ester group in the target compound enhances cell permeability compared to 2-(4-Bromo-2-methoxyphenyl)acetic acid, which, as a carboxylic acid, is more polar and less membrane-permeable .

Biological Activity

Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the class of phenylacetates, characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position on the phenyl ring. The structural formula can be represented as follows:

C10H12BrO3\text{C}_10\text{H}_{12}\text{BrO}_3

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties , particularly against various bacterial strains. In vitro studies have shown that it exhibits significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa25

These results indicate that this compound may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been evaluated for its anticancer properties . Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancers. The half-maximal inhibitory concentration (IC50) values obtained from these studies are detailed in Table 2.

Cancer Cell Line IC50 (µM)
MCF-710
A54912
PC-38

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Microtubule Formation: Similar to other known antimitotic agents, this compound may disrupt microtubule dynamics, leading to cell cycle arrest.
  • Apoptosis Induction: It has been shown to activate apoptotic pathways in cancer cells, which is critical for its anticancer effects.
  • Target Interaction: The presence of bromine and methoxy groups enhances its binding affinity to specific molecular targets, influencing its biological effects.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cells: A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, with an IC50 value of 10 µM. The study also reported minimal toxicity to normal human cells, suggesting a favorable therapeutic index.
  • Antimicrobial Efficacy: Another investigation focused on its antimicrobial action against resistant bacterial strains, revealing that it could effectively inhibit growth at low concentrations, supporting its potential as an alternative treatment option.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate, and how do reaction conditions influence yield?

  • Answer: The synthesis typically involves bromination of a methoxy-substituted phenyl precursor followed by esterification. Key steps include:

  • Bromination: Selective bromination at the 5-position of the phenyl ring using NBS (N-bromosuccinimide) under controlled temperature (0–5°C) to avoid over-bromination .
  • Esterification: Reaction of the brominated intermediate with methyl chloroacetate in the presence of a base (e.g., triethylamine) at 60–80°C, achieving yields of ~70–85% .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Answer:

  • NMR: 1^1H and 13^13C NMR confirm the presence of the methoxy group (δ 3.8–3.9 ppm), bromine-substituted aromatic protons (δ 7.2–7.5 ppm), and ester carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 310.57 (M+H+^+) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer: Store at 2–8°C in airtight, light-resistant containers. Stability is pH-dependent; avoid prolonged exposure to acidic/alkaline conditions to prevent ester hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Answer:

  • Substituent Variation: Synthesize analogs with halogens (Cl, F) or electron-donating groups (e.g., -OH) at the 5-position to assess impact on biological activity .
  • Bioassays: Test analogs against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., E. coli, S. aureus) to correlate substituents with efficacy .
  • Computational Modeling: Use docking simulations (AutoDock Vina) to predict binding affinity to targets like serotonin receptors or bacterial enzymes .

Q. What challenges arise in crystallizing this compound, and how can SHELX software aid in structural refinement?

  • Answer: Crystallization challenges include:

  • Polymorphism: Solvent selection (e.g., DMSO/water mixtures) and slow evaporation are critical for obtaining single crystals .
  • Refinement: SHELXL refines disordered methoxy/bromo groups using restraints (DFIX, ISOR) and twin refinement for high-resolution data (R-factor < 5%) .

Q. How can conflicting data on the compound’s reactivity be resolved, particularly regarding nucleophilic substitution vs. ester hydrolysis?

  • Answer:

  • Kinetic Studies: Monitor reaction pathways under varying pH and nucleophile concentrations (e.g., using 19^{19}F NMR for fluorine-substituted analogs) .
  • Computational Analysis: Calculate activation energies (Gaussian 09) for competing mechanisms to identify dominant pathways .

Q. What experimental strategies validate the compound’s mechanism of action in modulating biological targets?

  • Answer:

  • In Vitro Assays: Use fluorescence polarization to measure binding to enzymes (e.g., COX-2) or receptors .
  • Gene Expression Profiling: RNA-seq analysis of treated cells identifies differentially expressed pathways (e.g., apoptosis, inflammation) .

Methodological Considerations

Q. How can researchers mitigate electronic effects of bromine and methoxy groups during functionalization reactions?

  • Answer:

  • Directing Groups: Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) to introduce substituents at the 3-position, leveraging bromine as a directing group .
  • Protecting Groups: Temporarily protect the amino group (e.g., with Boc anhydride) to prevent undesired side reactions during ester modification .

Q. What in vitro and in vivo models are suitable for evaluating the compound’s toxicity profile?

  • Answer:

  • In Vitro: MTT assays on HEK-293 cells to assess IC50_{50} values .
  • In Vivo: Acute toxicity studies in rodents (OECD 423 guidelines) monitor organ histopathology and serum biomarkers (ALT, creatinine) .

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